1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a dimethylphenylsulfonyl group, and a methoxyphenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the dimethylphenylsulfonyl group, and the attachment of the methoxyphenylpiperazine moiety. The synthetic route may involve the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.
Introduction of the Dimethylphenylsulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using a suitable sulfonylating agent, such as a sulfonyl chloride, in the presence of a base.
Attachment of the Methoxyphenylpiperazine Moiety: This step involves the coupling of the sulfonylated triazoloquinazoline with a methoxyphenylpiperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles and electrophiles under suitable conditions, such as using a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares structural similarities with 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE, including the presence of a piperazine moiety and a triazole ring.
5-({4-[(3,4-dimethylphenyl)sulfanyl]phenyl}sulfonyl)-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: This compound also contains a dimethylphenylsulfonyl group and a methoxyphenyl moiety, making it structurally similar.
Uniqueness
This compound is unique due to its specific combination of functional groups and its triazoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure suggests a range of pharmacological applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
- Molecular Formula : C29H30N6O2S
- Molecular Weight : 526.7 g/mol
- CAS Number : 893277-28-6
The compound features a piperazine ring substituted with a methoxyphenyl group and a triazoloquinazoline moiety linked to a dimethylbenzenesulfonyl group. This unique combination of functional groups may contribute to its biological activity.
Biological Activity Overview
Recent studies have explored the biological activity of similar compounds within the quinazoline family, indicating potential mechanisms of action relevant to anticonvulsant , antitumor , and CNS depressant effects .
Anticonvulsant Activity
Research indicates that derivatives of quinazoline can exhibit significant anticonvulsant properties. For instance, studies on related compounds demonstrated effectiveness in models such as maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. Compounds were administered at varying doses (30, 100, and 300 mg/kg), revealing that certain analogs displayed notable activity against seizures while also exhibiting sedative-hypnotic effects .
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways crucial for tumor growth and proliferation. For example, some quinazoline-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
CNS Depressant Effects
The CNS depressant activity of similar compounds has been evaluated using various behavioral assays. The forced swim test has been utilized to assess the sedative effects, indicating that certain structural modifications can enhance this activity . This suggests that the compound may have potential applications in treating anxiety or sleep disorders.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
The biological activity of this compound likely involves:
- Receptor Modulation : Interaction with neurotransmitter receptors such as GABA or glutamate receptors.
- Enzyme Inhibition : Targeting kinases involved in cancer cell proliferation.
- Signal Transduction Pathway Alteration : Modulating pathways that lead to apoptosis in cancer cells.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O3S/c1-19-12-13-21(18-20(19)2)38(35,36)28-27-29-26(22-8-4-5-9-23(22)34(27)31-30-28)33-16-14-32(15-17-33)24-10-6-7-11-25(24)37-3/h4-13,18H,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDTBWRYXRMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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